1,1'-Dibenzyl-4,4'-bipyridinium dichloride hydrate CAS 1102-19-8 properties
1,1'-Dibenzyl-4,4'-bipyridinium dichloride hydrate CAS 1102-19-8 properties
An In-Depth Technical Guide to 1,1'-Dibenzyl-4,4'-bipyridinium Dichloride Hydrate (Benzyl Viologen)
Introduction
1,1'-Dibenzyl-4,4'-bipyridinium dichloride, commonly known in the scientific community as Benzyl Viologen (BV), is a quaternary ammonium salt belonging to the viologen family of organic compounds.[1] Its defining characteristic is its ability to undergo stable, reversible, one-electron reduction steps, a process accompanied by a dramatic and distinct color change.[1][2] In its oxidized, dicationic state (BV²⁺), it is typically colorless or pale yellow.[1][3] Upon receiving one electron, it forms a stable and intensely colored radical cation (BV•⁺), and a second reduction yields a neutral species (BV⁰).[1][2] This robust redox activity has established Benzyl Viologen as a cornerstone compound in diverse fields, serving as a versatile electron transfer mediator, an n-type dopant for organic semiconductors, and a highly effective electrochromic material.[4][5][6] This guide provides a comprehensive technical overview of its core properties, mechanisms, applications, and experimental protocols for researchers and drug development professionals.
Part 1: Physicochemical and Electrochemical Properties
The utility of Benzyl Viologen is rooted in its fundamental chemical and electrical characteristics. Understanding these properties is critical for designing experiments and interpreting results.
Core Physicochemical Data
A summary of the essential physicochemical properties of 1,1'-Dibenzyl-4,4'-bipyridinium dichloride hydrate is presented below.
| Property | Value | Source(s) |
| CAS Number | 1102-19-8 | [3][7] |
| Molecular Formula | C₂₄H₂₂Cl₂N₂ (anhydrous) / C₂₄H₂₄Cl₂N₂O (hydrate) | [7][8] |
| Molecular Weight | 409.35 g/mol (anhydrous) / 427.4 g/mol (hydrate) | [3][7][8] |
| Appearance | White to pale reddish-yellow crystalline powder | [3] |
| Melting Point | ~260-262°C (with decomposition) | [9][10] |
| Solubility (Oxidized BV²⁺) | Soluble in polar solvents like water and ethanol; very slightly soluble in benzene. | [1][3] |
| Solubility (Reduced BV•⁺/BV⁰) | Significantly less soluble, particularly in aqueous solutions. | [1] |
The two benzyl groups, while integral to its electronic properties, are hydrophobic. This leads to a critical experimental consideration: the reduced forms (the radical cation and neutral species) are sparingly soluble and prone to precipitation or adsorption onto electrode surfaces, especially in aqueous media.[1] For electrochemical studies where solubility of all species is desired, organic solvents such as acetonitrile or dimethylformamide (DMF) with a supporting electrolyte are often required.[1]
The Core Mechanism: Reversible Redox Chemistry
Viologens are defined by their multi-stage redox activity.[11] Benzyl Viologen undergoes two distinct and reversible one-electron reduction steps. The dicationic form (BV²⁺) is the most stable state in an ambient environment.
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First Reduction: BV²⁺ + e⁻ ⇌ BV•⁺
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Second Reduction: BV•⁺ + e⁻ ⇌ BV⁰
This process is the foundation of its function as both a redox indicator and an electrochromic material. The standard reduction potential for the first electron transfer, E(BV²⁺/BV•⁺), is recommended to be -374 mV .[12][13] The second reduction to the neutral species occurs at a more negative potential, approximately -0.9 V vs. SCE.[14]
Caption: Reversible two-step reduction of Benzyl Viologen.
A significant phenomenon, particularly pronounced with Benzyl Viologen, is the dimerization of the radical cation (BV•⁺).[12] This process can cause the measured reduction potential to vary with the concentration of the radical species, a critical consideration for precise electrochemical measurements.[12][13] To minimize this effect, studies aiming to determine the standard potential often utilize techniques like pulse radiolysis at very low radical concentrations (e.g., ~0.4 µmol dm⁻³).[12]
Part 2: Key Applications and Field Insights
The unique electrochemical and optical properties of Benzyl Viologen enable its use in a wide array of advanced applications.
Electrochromic Devices
The reversible, potential-driven color change between the colorless BV²⁺ state and the intensely colored BV•⁺ state makes Benzyl Viologen an excellent material for electrochromic applications like smart windows, low-power displays, and anti-glare mirrors.[11][15][16] Applying a negative potential to a film of BV on a transparent conductive electrode (like ITO) triggers the reduction and coloration.[14][16] Reversing the potential oxidizes the radical back to the dication, rendering the film transparent again. The performance of these devices, including switching speed and durability, can be modulated by the choice of counter-ions, precursor concentration, and the applied potential.[16]
n-Type Doping in Organic Electronics
In materials science, Benzyl Viologen serves as a powerful n-type dopant, which is a substance that donates electrons to a semiconductor, thereby increasing its electrical conductivity.[4][17] The neutral (BV⁰) or radical cation (BV•⁺) forms can be used to dope a variety of materials, including polymers, carbon nanotubes, and transition metal dichalcogenides (TMDs) like MoS₂.[2][17] This doping enhances charge mobility and improves overall device performance and stability.[2][4] For instance, doping polymer films with the Benzyl Viologen radical cation has been shown to yield stable electrical conductivities on the order of 1.34 × 10⁻² S cm⁻¹, with excellent stability over weeks in an inert atmosphere.[2][17]
Caption: Electron transfer from Benzyl Viologen to a semiconductor.
Electron Transfer Mediation
The ability of Benzyl Viologen to readily accept and donate electrons makes it a versatile electron transfer mediator.[4] It can act as an electron shuttle, facilitating chemical transformations by transporting electrons between a catalyst and a substrate.[4] This property is also leveraged in bio-electrochemical systems, where it can be used to transport electrons from biological components, like thylakoid membranes, to an electrode for use in photo-driven bioanodes.[6]
Part 3: Experimental Protocols and Methodologies
Synthesis and Purification
A common and reliable method for synthesizing Benzyl Viologen is through the alkylation of 4,4'-bipyridine.[4] Microwave-assisted methods have been shown to dramatically reduce reaction times from many hours to 1-2 hours.[4]
Protocol: Synthesis of 1,1'-Dibenzyl-4,4'-bipyridinium dichloride
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Reactant Preparation: In a suitable reaction vessel, dissolve 4,4'-bipyridine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Causality: A polar solvent is required to dissolve the polar starting material and the ionic product. Acetonitrile is often chosen for its relatively high boiling point and ability to dissolve the reactants.
-
-
Alkylation: Add a stoichiometric excess (typically 2.1 to 2.5 equivalents) of benzyl chloride to the solution.
-
Causality: An excess of the alkylating agent ensures the complete di-quaternization of both nitrogen atoms on the bipyridine core.
-
-
Reaction: Reflux the mixture with stirring. Conventionally, this can take over 24 hours. For microwave-assisted synthesis, the reaction can be heated to 120°C for 1-2 hours.[4] Monitor the reaction for the formation of a precipitate, which is the product.
-
Isolation: After cooling to room temperature, collect the solid product by vacuum filtration. Wash the crude product with a solvent in which the product is insoluble but the unreacted starting materials are soluble (e.g., acetone or diethyl ether) to remove impurities.
-
Purification: Purify the crude product by recrystallization, typically from an ethanol/water mixture.[4]
-
Causality: Recrystallization is a robust method for purifying crystalline solids. The ideal solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures, allowing for the crystallization of pure product upon cooling.
-
-
Drying: Dry the purified white to pale-yellow crystals under vacuum to remove residual solvent.
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